4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid
Overview
Description
The compound “4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid” belongs to the class of organic compounds known as imidazopyridines . Imidazopyridines are compounds containing an imidazo ring fused with a pyridine moiety . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
Synthesis Analysis
The synthesis of imidazopyridines has been achieved through various methods . For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis
The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method, and confirmed for each compound . Hirshfeld surface analysis was used to determine the intermolecular interactions responsible for the stabilization of the molecule .Chemical Reactions Analysis
The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various methods. For instance, Density functional theory was used to optimize the compounds, and the HOMO-LUMO energy gap was calculated, which was used to examine the inter/intra molecular charge transfer . The molecular electrostatic potential map was calculated to investigate the reactive sites that were present in the molecule .Scientific Research Applications
Synthesis and Reactivity
- The compound is involved in the synthesis of various derivatives. For example, Yıldırım, Kandemirli, and Demir (2005) studied the conversion of 1H-pyrazole-3-carboxylic acid into different derivatives, including a 3H-imidazo[4,5-b]pyridine derivative, showing its role in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).
- Tzimopoulos et al. (2010) synthesized and studied triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, highlighting the versatility of this compound in the formation of complex structures (Tzimopoulos et al., 2010).
- El’chaninov, Achkasova, and El’chaninov (2014) described the synthesis and reactivity of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine, indicating its utility in creating isomeric structures (El’chaninov, Achkasova, & El’chaninov, 2014).
Structural and Chemical Properties
- Studies like that by Fun et al. (2011) on 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile reveal insights into the structural properties and stability of related compounds (Fun et al., 2011).
- Mishra et al. (2013) investigated the spectral characteristics of N,N-dimethyl-4-(4-methyl-4H-imidazo[4,5-b]pyridin-2-yl)benzenamine, contributing to the understanding of the photophysical properties of these compounds (Mishra et al., 2013).
Potential Applications
- Research by Li et al. (2006) on hyperbranched polybenzimidazoles based on an AB2 monomer related to the compound shows potential applications in materials science due to their solubility and thermal properties (Li et al., 2006).
- The study by Bukowski and Janowiec (1996) on derivatives of 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid indicated potential antituberculotic activity, suggesting its utility in medicinal chemistry (Bukowski & Janowiec, 1996).
Future Directions
Imidazopyridines are substances with confirmed activity, and some are at various stages of clinical trials . In recent years, new preparative methods for the synthesis of imidazopyridines using various catalysts have been described . This suggests that there is ongoing research in this field and potential for future developments.
properties
IUPAC Name |
4-[[2-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2/c16-15(17,18)14-20-11-2-1-7-19-12(11)21(14)8-9-3-5-10(6-4-9)13(22)23/h1-7H,8H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKTXTXDUVLYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=N2)C(F)(F)F)CC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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